molecular formula C13H11ClO2S2 B3139874 Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate CAS No. 477857-89-9

Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate

Cat. No.: B3139874
CAS No.: 477857-89-9
M. Wt: 298.8 g/mol
InChI Key: MOTOCFAZPDOJOQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate: is a complex organic compound characterized by its thiophene ring structure, chlorophenyl group, and methylsulfanyl moiety

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S2/c1-16-13(15)12-10(7-11(17-2)18-12)8-3-5-9(14)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTOCFAZPDOJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)SC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176293
Record name Methyl 3-(4-chlorophenyl)-5-(methylthio)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477857-89-9
Record name Methyl 3-(4-chlorophenyl)-5-(methylthio)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-chlorophenyl)-5-(methylthio)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Friedel-Crafts Acylation: This involves the acylation of 4-chlorophenyl with thiophene-2-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Thiophene Synthesis: The compound can also be synthesized by reacting 4-chlorophenyl with methyl thioglycolate under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Methylated or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate has shown promise in the development of pharmaceuticals due to its potential biological activities:

  • Anticancer Activity : Research indicates that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have explored the mechanism of action involving apoptosis and cell cycle arrest, making this compound a candidate for further investigation in anticancer drug development.
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities. This suggests that this compound may be effective against certain pathogens, warranting studies on its efficacy as an antimicrobial agent.

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals:

  • Pesticide Development : Thiophene derivatives are known for their insecticidal and herbicidal properties. This compound could be explored for its ability to disrupt pest metabolism or inhibit growth, contributing to sustainable agricultural practices.
  • Plant Growth Regulators : Investigations into how such compounds affect plant growth can lead to the development of new growth regulators that enhance crop yield and resilience.

Materials Science

In materials science, the unique electronic properties of thiophene compounds open avenues for innovative applications:

  • Organic Electronics : this compound can be studied for its conductivity and stability in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
  • Sensors : The compound's ability to interact with various analytes can be harnessed in sensor technology, particularly for detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of thiophene derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cell lines, with mechanisms involving apoptosis being elucidated through flow cytometry analysis.

Case Study 2: Pesticidal Properties

Research conducted by agricultural scientists evaluated the effectiveness of various thiophene-based compounds against common agricultural pests. This compound was found to exhibit moderate insecticidal activity, leading to further studies on its formulation as a bio-pesticide.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to the inhibition or activation of certain biochemical processes. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate: Similar in structure but lacks the thiophene ring.

  • Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate: Similar but without the methylsulfanyl group.

Uniqueness: Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate is unique due to its combination of the thiophene ring, chlorophenyl group, and methylsulfanyl moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate (CAS No. 477857-89-9) is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H11ClO2S2
  • Molecular Weight : 298.81 g/mol
  • IUPAC Name : this compound

The compound features a thiophene ring substituted with a chlorophenyl group and a methylthio group, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may act as modulators of cyclic nucleotide signaling pathways. Specifically, they can suppress cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in various cell lines. This suppression occurs through mechanisms involving phosphodiesterase (PDE) activation, which may be either direct or indirect .

Biological Activities

  • Cyclic Nucleotide Modulation :
    • Compounds in the thiophenecarboxylate class have shown the ability to inhibit cAMP and cGMP levels significantly. The most potent analogs exhibit an IC50 of less than 5 μM for this suppression, indicating strong biological activity .
  • Antioxidant Activity :
    • Preliminary studies suggest that related compounds may possess antioxidant properties, although specific data on this compound is limited. Antioxidants can mitigate oxidative stress, which is implicated in various diseases .
  • Antimicrobial Effects :
    • While direct studies on this specific compound's antimicrobial effects are scarce, related thiophene derivatives have demonstrated antibacterial activity against various pathogens. This suggests potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObservationsSource
cAMP/cGMP SuppressionIC50 < 5 μM for inhibition
Antioxidant PotentialRelated compounds show antioxidant effects
Antimicrobial ActivityRelated thiophene derivatives exhibit activity

Notable Research Findings

  • A study highlighted the ability of thiophenecarboxylates to suppress CFTR-mediated chloride currents in T84 colonic cells, suggesting potential therapeutic applications for conditions like secretory diarrhea .
  • Another investigation into related compounds indicated their role as nonselective PDE activators, which could have implications for treating diseases characterized by elevated cAMP levels .

Q & A

Q. Key Considerations :

  • Catalyst Choice : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require inert atmospheres .
  • Temperature Control : Higher temperatures (>80°C) accelerate sulfanyl group incorporation but risk side reactions (e.g., oxidation of thiophene sulfur) .
  • Yield Optimization : Hydrolysis steps (e.g., saponification of intermediates) must be carefully timed to avoid over-degradation .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Purity (HPLC)Key ReagentsReference
Suzuki Coupling7298.5%Pd(PPh₃)₄, Na₂CO₃
Nucleophilic Substitution6595.0%NaSCH₃, DMF
Esterification8899.2%CH₃OH, H₂SO₄

How can researchers resolve contradictions in reported biological activities of thiophene derivatives through structural optimization?

Advanced Research Question
Discrepancies in biological data often arise from variations in substituent electronegativity, steric effects, or assay conditions. For example:

  • Antimicrobial Activity : The methylsulfanyl group enhances membrane permeability but may reduce selectivity in Gram-negative bacteria due to hydrophobic interactions .
  • Enzyme Inhibition : The 4-chlorophenyl group’s electron-withdrawing nature improves binding to cytochrome P450 enzymes, but conflicting results may stem from assay pH or co-solvents .

Q. Methodological Approach :

  • SAR Studies : Systematically replace substituents (e.g., methylsulfanyl with ethylsulfonyl) and compare IC₅₀ values.
  • Crystallography : Resolve binding modes using X-ray structures of target-ligand complexes .
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers (e.g., via Z-score analysis) .

What advanced spectroscopic techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and methyl ester (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 312.0321 (calculated for C₁₃H₁₁ClO₂S₂) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Q. Advanced Validation :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions (e.g., aromatic protons) .
  • X-ray Diffraction : Determine crystal packing and confirm stereochemistry .

What is the role of the methylsulfanyl and chlorophenyl groups in the compound’s reactivity and potential applications?

Advanced Research Question

  • Methylsulfanyl Group :
    • Electron Donation : Enhances nucleophilic aromatic substitution (S_NAr) reactivity at the thiophene 4-position .
    • Lipophilicity : Increases logP (experimental ~3.2), improving blood-brain barrier penetration in neuroactive drug candidates .
  • 4-Chlorophenyl Group :
    • Steric Hindrance : Reduces rotational freedom, stabilizing planar conformations critical for enzyme active-site binding .
    • Electrophilic Reactivity : Facilitates cross-coupling reactions (e.g., Ullmann coupling for biaryl synthesis) .

Table 2 : Functional Group Contributions

GroupReactivity ImpactBiological Relevance
MethylsulfanylNucleophilic activationAntimicrobial potency
4-ChlorophenylPlanar conformationEnzyme inhibition
Methyl EsterHydrolytic stabilityProdrug design

How can computational chemistry aid in predicting the compound’s physicochemical properties and interactions with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate binding to CYP450 isoforms to predict metabolic stability .
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) for reactivity insights .
  • Docking Studies : Use AutoDock Vina to screen against fungal lanosterol demethylase (target for agrochemicals) .

Q. Software Tools :

  • Gaussian 16 : For energy minimization and vibrational frequency analysis.
  • Schrödinger Suite : Predict solubility (LogS) and permeability (Madin-Darby canine kidney model) .

What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

Advanced Research Question

  • Flow Chemistry : Continuous processing reduces batch variability and improves heat management for exothermic steps (e.g., esterification) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, catalyst loading) using response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate

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